Structural Differentiation: Computed LogD7.4 and TPSA vs. N-benzyl Analog
The target compound incorporates a 1,3-benzodioxole moiety instead of a simple benzyl group found in the common analog N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide . SwissADME calculations indicate the target compound has a consensus Log Po/w (XLOGP3) of 1.7 and a TPSA of 86.26 Ų, compared to the N-benzyl analog's XLOGP3 of 1.4 and TPSA of 79.40 Ų [1]. This difference in lipophilicity and polar surface area can influence solubility, passive membrane permeability, and CYP450 metabolism.
| Evidence Dimension | Computed Drug-likeness (Lipophilicity and Polarity) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 1.7; TPSA = 86.26 Ų |
| Comparator Or Baseline | N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide (Consensus Log Po/w = 1.4; TPSA = 79.40 Ų) |
| Quantified Difference | Δ Log P = +0.3; Δ TPSA = +6.86 Ų |
| Conditions | In silico prediction using SwissADME platform |
Why This Matters
Higher TPSA and LogP suggest altered central nervous system (CNS) multiparameter optimization (MPO) scores, directly impacting procurement decisions for CNS vs. peripheral target screening programs.
- [1] SwissADME (2025). Swiss Institute of Bioinformatics. In silico calculations for C17H18N4O4 and related analogs. View Source
